molecular formula C18H21ClF2N2O2 B6907748 N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B6907748
M. Wt: 370.8 g/mol
InChI Key: CDNPGZUCFNNGQA-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a chlorinated phenyl group, and a difluorocyclohexane moiety

Properties

IUPAC Name

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF2N2O2/c19-13-3-4-14(17(25)23-9-1-2-10-23)15(11-13)22-16(24)12-5-7-18(20,21)8-6-12/h3-4,11-12H,1-2,5-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNPGZUCFNNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)NC(=O)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 5-chloro-2-aminophenyl with pyrrolidine-1-carbonyl chloride to form an intermediate, which is then reacted with 4,4-difluorocyclohexane-1-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrolidine, chlorinated phenyl groups, and difluorocyclohexane. Examples include:

  • N-[5-chloro-2-(morpholine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide
  • N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide

Uniqueness

What sets N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-4,4-difluorocyclohexane-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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